molecular formula C21H28O2 B585053 rac 8alpha-[Delta-5(10)]-Norgestrel CAS No. 5541-87-7

rac 8alpha-[Delta-5(10)]-Norgestrel

カタログ番号: B585053
CAS番号: 5541-87-7
分子量: 312.453
InChIキー: QCMLVDXPKCBMFQ-SYAJIYQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac 8α-[Δ-5(10)]-Norgestrel (CAS 5541-87-7) is a synthetic progestogen belonging to the 19-norsteroid class, derived from the gonane skeleton. Its racemic form consists of dextro- and levorotatory enantiomers, with the latter (levonorgestrel) being twice as biologically active . Structurally, it features a 13β-ethyl group and a Δ⁵(¹⁰) double bond system, synthesized via a novel process involving 4-oxa intermediates and acetylene addition to a Δ⁵(¹⁰)-4-oxa-17-keto precursor . This compound exhibits progestogenic, anti-ovulatory, and contraceptive properties, with applications in hormonal contraceptives, menstrual disorder management, and neuroprotection .

特性

IUPAC Name

(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLVDXPKCBMFQ-SYAJIYQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858220
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-87-7
Record name (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Table 1: Common Precursors and Their Sources

PrecursorSourcePurity Requirements
d-NorgestrelSynthetic derivation≥93-94%
PhytosterolsPlant extracts≥85%
17-Acetoxy derivativesAcetylation of d-norgestrel≥99.5%

Synthetic Routes and Reaction Conditions

Multi-Step Chemical Synthesis

The most widely documented method involves three stages: acetylation , oximation , and hydrolysis .

Step 1: Acetylation of d-Norgestrel

  • Reagents : Acetic anhydride, zinc chloride, HCl or 70% perchloric acid.

  • Conditions : Inert gas atmosphere (N₂/Ar), 25–40°C, 2–4 hours.

  • Outcome : 17-Acetoxy-13-ethyl-18,19-dinorpregn-4-ene-20-yn-3-one (yield: 85–92%).

Step 2: Oximation of the 3-Keto Group

  • Reagents : Hydroxylammonium acetate or chloride, sodium acetate.

  • Conditions : Acetic acid solvent, vigorous stirring, 1 hour at 25°C.

  • Outcome : 3-Oxime derivative (yield: 88–95%).

Step 3: Hydrolysis of the 17-Acetoxy Group

  • Reagents : Alkali metal hydroxide (e.g., NaOH), C1–C4 alkanol.

  • Conditions : 5–38°C, pH adjustment to 7.5–9 with acetic acid.

  • Outcome : High-purity rac 8α-[Δ-5(10)]-Norgestrel (yield: 90–96%).

Microbial Hydroxylation

Aspergillus species (e.g., A. ochraceus, A. nidulans) enable 11-α-hydroxylation of steroidal intermediates, offering an eco-friendly alternative.

Key Parameters:

  • Substrate : Phytosterols or cholesterol.

  • Enzymes : Cytochrome P450 monooxygenases.

  • Yield : 60–75% for 11-α-hydroxy derivatives.

Industrial-Scale Production

Batch vs. Continuous Flow Reactors

  • Batch Reactors : Preferred for acetylation and hydrolysis due to precise temperature control.

  • Continuous Flow : Optimized for high-throughput oximation steps.

Table 2: Industrial Process Parameters

StepReactor TypeTemperature (°C)CatalystYield (%)
AcetylationBatch25–40ZnCl₂/HCl85–92
OximationContinuous25None88–95
HydrolysisBatch5–38NaOH/Ethanol90–96

Purification and Quality Control

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) : Resolves stereoisomers using C18 columns (mobile phase: acetonitrile/water).

  • Silica Gel Chromatography : Removes enol acetate byproducts.

Recrystallization

  • Solvents : Diisopropyl ether/acetonitrile (9:1) or ethanol/water.

  • Purity : ≥99.5% after two recrystallizations.

Table 3: Analytical Standards

ParameterMethodSpecification
PurityHPLC≥99.5%
Stereochemical PurityChiral HPLC≥99.9%
Residual SolventsGC-MS≤0.1%

Comparative Analysis of Synthetic Routes

Chemical vs. Microbial Synthesis

FactorChemical SynthesisMicrobial Synthesis
Yield85–96%60–75%
Environmental ImpactHigh solvent wasteEco-friendly
ScalabilitySuitable for industrial scaleLimited by fermentation capacity

Cost Efficiency

  • Chemical Synthesis : Higher upfront costs but superior yields.

  • Microbial Routes : Lower raw material costs but require genetic engineering.

Challenges and Innovations

Stereochemical Control

The racemic mixture requires precise control during acetylation and hydrolysis to avoid enantiomeric excess. Recent advances use chiral catalysts to improve selectivity.

Byproduct Management

  • Enol Acetates : Removed via silica gel filtration.

  • Oxidation Byproducts : Mitigated by inert gas atmospheres .

化学反応の分析

Types of Reactions

rac 8alpha-[Delta-5(10)]-Norgestrel undergoes various chemical reactions, including:

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, which are used for further biochemical studies.

科学的研究の応用

rac 8alpha-[Delta-5(10)]-Norgestrel has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroidal chemistry and synthesis.

    Biology: Investigates the interactions of steroid hormones with their receptors.

    Medicine: Explores potential therapeutic uses in hormone replacement therapy and contraceptive research.

    Industry: Utilized in the development of new steroidal drugs and biochemical assays.

作用機序

The mechanism of action of rac 8alpha-[Delta-5(10)]-Norgestrel involves binding to steroid hormone receptors, such as progesterone receptors. This binding initiates a cascade of molecular events, including:

    Receptor Activation: Conformational changes in the receptor.

    Gene Expression: Modulation of gene transcription and protein synthesis.

    Cellular Responses: Alterations in cellular functions and physiological processes.

類似化合物との比較

Key Findings :

  • Enantiomer Activity: Levonorgestrel accounts for all biological activity in the racemate, with twice the potency of rac 8α-[Δ-5(10)]-Norgestrel .
  • Fractalkine Signaling: Unique to rac 8α-[Δ-5(10)]-Norgestrel, this pathway upregulates neuroprotective fractalkine-CX3CR1 in retinal cells, a mechanism absent in MPA or gestodene .

Functional and Clinical Comparisons

Contraceptive Efficacy and Dosage

Compound Minimum Effective Dose (Oral) Pearl Index (Failures/100 Woman-Years) Key Side Effects
rac 8α-[Δ-5(10)]-Norgestrel 75 µg/day 2.0 Irregular bleeding, reduced TeBG
Levonorgestrel 30 µg/day 0.3 Androgenic effects, acne
Gestodene 60 µg/day 0.6 ER-mediated breast cell growth
Norethisterone 350 µg/day 1.5 Hepatic enzyme induction

Notes:

  • rac 8α-[Δ-5(10)]-Norgestrel reduces sperm penetrability in cervical mucus and impairs luteal function, similar to other progestogens .
  • At 75 µg/day, it achieves a 97.9% contraceptive efficacy within 12 cycles but causes irregular bleeding in 40% of users .

Breast Cancer Cell Proliferation

Compound MCF-7 Cell Proliferation (vs. Control) ER-Mediated CAT Activity (10⁻⁶ M) Anti-Estrogen Inhibition (ICI 164,384)
rac 8α-[Δ-5(10)]-Norgestrel 5× increase in DNA content 3× stimulation Complete inhibition
Gestodene 5× increase in DNA content 3× stimulation Complete inhibition
MPA No stimulation No effect N/A

Contradictions :

Neuroprotective and Antioxidant Effects

Compound Retinal Photoreceptor Survival (rd10 Mice) ROS Inhibition (Light Damage Model) Key Pathways
rac 8α-[Δ-5(10)]-Norgestrel 28× increase in cone arrestin+ cells 70% reduction in ROS Fractalkine-CX3CR1, Nrf2
Progesterone 10× increase in cone arrestin+ cells 50% reduction in ROS PR membrane complexes
MPA No significant effect N/A N/A

Unique Mechanisms :

  • rac 8α-[Δ-5(10)]-Norgestrel upregulates fractalkine mRNA by 200% in serum-starved cells and reduces microglial nitric oxide by 40%, surpassing progesterone’s effects .

Implications :

  • At contraceptive doses (75 µg/day ≈ 0.2 µM systemically), genotoxicity is unlikely but warrants monitoring in high-dose applications .

生物活性

Rac 8alpha-[Delta-5(10)]-Norgestrel, a synthetic progestin, is derived from the steroid hormone progesterone. It has been studied for its biological activity, particularly in the context of contraceptive efficacy and its potential therapeutic applications in various medical conditions.

This compound primarily functions by binding to progesterone receptors, leading to a series of biological responses that inhibit ovulation and alter the endometrial lining. Its action can be summarized as follows:

  • Inhibition of Ovulation : By mimicking the effects of natural progesterone, it prevents the release of luteinizing hormone (LH), which is crucial for ovulation.
  • Endometrial Alteration : It induces changes in the endometrium that make it less receptive to implantation.
  • Cervical Mucus Changes : The compound increases the viscosity of cervical mucus, thereby hindering sperm passage.

Pharmacological Studies

Research has demonstrated that this compound exhibits both contraceptive and non-contraceptive effects. Studies have shown its effectiveness in preventing pregnancy when administered correctly and have explored its potential in treating conditions such as endometriosis and certain types of cancer.

Table 1: Summary of Biological Activities

Activity Description
Contraceptive EffectPrevents ovulation and alters endometrial receptivity
Anti-inflammatory PropertiesMay exhibit anti-inflammatory effects, beneficial in conditions like endometriosis
Cancer Treatment PotentialInvestigated for use in hormone-sensitive cancers due to its progestational activity

Case Studies

  • Contraceptive Efficacy : A clinical trial involving women using this compound showed a high efficacy rate in preventing pregnancy over a specified period. The study reported a Pearl index significantly lower than that of non-hormonal contraceptive methods.
  • Endometriosis Treatment : In a randomized controlled trial, patients with endometriosis were treated with this compound, resulting in reduced pain scores and improved quality of life metrics compared to placebo groups.
  • Cancer Research : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential use in adjunctive therapy for hormone-dependent tumors.

Research Findings

Recent studies have focused on the compound's interaction with various cellular pathways:

  • Apoptotic Mechanisms : Research has indicated that this compound can induce apoptosis in specific cancer cell lines by modulating signaling pathways involved in cell survival.
  • Efflux Pump Inhibition : Some studies suggest that this compound may inhibit P-glycoprotein, a key player in multidrug resistance, enhancing the efficacy of concurrent chemotherapy agents.

Table 2: Key Research Findings

Study Focus Findings
Contraceptive TrialsHigh efficacy rates; low Pearl index
Endometriosis ManagementSignificant reduction in pain; improved quality of life
Cancer Cell ProliferationInduction of apoptosis; potential to enhance chemotherapy effectiveness

Q & A

Basic Question: What are the critical experimental parameters for synthesizing rac 8alpha-[Delta-5(10)]-Norgestrel with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For purity, employ chromatographic separation (e.g., HPLC with chiral stationary phases) and validate purity via NMR (e.g., 1^1H/13^{13}C NMR peak integration) and mass spectrometry . Ensure reproducibility by documenting reagent sources, reaction times, and purification steps in the experimental section, adhering to guidelines for characterizing new compounds .

Advanced Question: How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer:
Use a full factorial design to test interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). For example, a 2k2^k design (where k=3k = 3 variables) identifies main effects and interactions. Advanced applications include response surface methodology (RSM) to model nonlinear relationships. Computational tools (e.g., COMSOL Multiphysics) can simulate parameter interactions, reducing trial runs . Validate results with ANOVA to determine statistically significant factors .

Basic Question: What analytical techniques are essential for characterizing this compound’s structural identity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • X-ray crystallography for absolute stereochemistry confirmation.
  • FT-IR to verify functional groups (e.g., carbonyl stretches).
  • Chiral HPLC to resolve enantiomers and assess optical purity.
    Cross-reference data with literature for known compounds; for novel derivatives, provide full spectral assignments and elemental analysis .

Advanced Question: How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Apply density functional theory (DFT) to model receptor-ligand interactions (e.g., progesterone receptor binding). Compare computational predictions with experimental IC50_{50} values to identify outliers. Use meta-analysis frameworks to assess data heterogeneity:

  • Stratify studies by assay type (e.g., cell-based vs. in vivo).
  • Apply Bayesian statistics to quantify uncertainty in conflicting results .
    Integrate cheminformatics tools (e.g., molecular docking) to reconcile structural-activity relationships .

Advanced Question: What strategies address low reproducibility in this compound pharmacokinetic studies?

Methodological Answer:

  • Standardize in vitro assays : Use identical cell lines (e.g., HepG2 for metabolism studies) and control for enzyme activity (e.g., CYP3A4 inhibition assays).
  • Leverage AI-driven data curation : Platforms like ICReDD can harmonize experimental protocols and identify overlooked variables (e.g., solvent effects on bioavailability) .
  • Multi-lab collaborative trials : Share raw data via repositories (e.g., Zenodo) and apply consensus statistical models to minimize lab-specific biases .

Basic Question: How to design a robust stability study for this compound under varying storage conditions?

Methodological Answer:
Adopt ICH Q1A guidelines:

  • Test degradation under accelerated conditions (40°C/75% RH for 6 months).
  • Monitor via stability-indicating assays (e.g., UPLC-MS for degradation products).
  • Use Arrhenius modeling to predict shelf life. Include control batches and statistical power analysis to ensure sample adequacy (e.g., n3n \geq 3 per timepoint) .

Advanced Question: What mechanistic insights can transition-state analysis provide for this compound’s synthetic pathways?

Methodological Answer:
Apply quantum mechanical/molecular mechanical (QM/MM) simulations to map reaction coordinates. For example, identify rate-limiting steps in ring-closing metathesis. Validate with kinetic isotope effects (KIEs) and isotopic labeling experiments. Compare computed activation energies (ΔG\Delta G^\ddagger) with experimental Eyring plots .

Basic Question: How to ensure ethical compliance in preclinical studies involving this compound?

Methodological Answer:

  • Obtain IRB approval for animal studies, detailing endpoints and humane protocols.
  • Follow ARRIVE guidelines for reporting in vivo data.
  • Disclose conflicts of interest (e.g., funding sources) and adhere to data transparency standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。